4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its inclusion of both fluorine and methoxy groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- typically involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acids under specific conditions. Industrial production methods often utilize transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxy positions.
Cyclization: This compound can participate in cyclization reactions to form more complex polycyclic structures.
Major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant biological activities .
Scientific Research Applications
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like alkaline phosphatases, thereby inhibiting their activity . The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Quinolinecarboxylic acid, 3-fluoro-7-chloro-
- 4-Quinolinecarboxylic acid, 3-fluoro-7-hydroxy-
- 4-Quinolinecarboxylic acid, 3-fluoro-7-ethoxy-
Compared to these compounds, 4-Quin
Properties
CAS No. |
834884-21-8 |
---|---|
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
3-fluoro-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-16-6-2-3-7-9(4-6)13-5-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
XDQSXMJUQQGSGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.